2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

Beschreibung

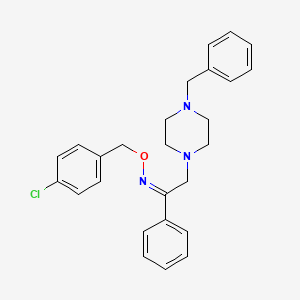

Chemical Structure and Properties The compound 2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime (CAS: 250714-02-4) is a piperazine-derived oxime ether with the molecular formula C₂₅H₂₅Cl₂N₃O and a molecular weight of 454.39 g/mol . Its structure comprises three key moieties:

A phenyl ethanone backbone, providing structural rigidity.

An O-(4-chlorobenzyl)oxime group, which enhances hydrogen-bonding capacity and bioactivity .

This compound is of interest in medicinal chemistry due to the pharmacological versatility of piperazine derivatives and the bioactivity of oxime ethers, including antimicrobial, antifungal, and anticonvulsant properties .

Eigenschaften

IUPAC Name |

(Z)-2-(4-benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methoxy]-1-phenylethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClN3O/c27-25-13-11-23(12-14-25)21-31-28-26(24-9-5-2-6-10-24)20-30-17-15-29(16-18-30)19-22-7-3-1-4-8-22/h1-14H,15-21H2/b28-26+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRDOURQCAQITO-BYCLXTJYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=NOCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)C/C(=N\OCC3=CC=C(C=C3)Cl)/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Formation of the benzylpiperazine moiety: This can be achieved by reacting piperazine with benzyl chloride under basic conditions.

Introduction of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

Oxime formation: The final step involves the reaction of the ketone intermediate with hydroxylamine hydrochloride and 4-chlorobenzyl chloride to form the oxime derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent product quality.

Analyse Chemischer Reaktionen

2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

Biological Studies: It is used in research exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets within cells. The compound is known to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of protein kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structural analogues and their key differences:

Key Comparative Insights

Role of the Oxime Group The target compound’s O-(4-chlorobenzyl)oxime group distinguishes it from non-oxime analogues like 2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone. Oximes enhance hydrogen-bonding capacity, which may improve solubility and receptor interactions . For example, benzofuran-based oximes exhibit antienteroviral activity due to oxime-mediated hydrogen bonding .

Meta-substitution on the piperazine ring may alter binding to serotonin or dopamine receptors compared to para-substituted derivatives, as seen in other piperazine-based drugs .

Piperazine vs. Heterocyclic Replacements Replacing the piperazino group with a benzofuran ring (as in 1-(1-benzofuran-2-yl)ethanone oxime) shifts the pharmacological profile. Benzofuran derivatives are associated with antineoplastic activity, whereas piperazine derivatives often target neurological receptors .

Synthetic Accessibility The synthesis of such compounds typically involves coupling piperazine intermediates with aroyl halides or oxime-forming reagents under mild conditions (e.g., dichloromethane/ethanol solvent systems with bases like DIEA) . The target compound’s 4-chlorobenzyloxime group likely requires selective protection-deprotection steps to avoid side reactions.

Biologische Aktivität

The compound 2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a piperazine ring, which is known for contributing to various biological activities, particularly in neuropharmacology. The presence of the chlorobenzyl group enhances lipophilicity, potentially improving central nervous system (CNS) penetration.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to This compound exhibit anticonvulsant properties. For instance, derivatives of piperazine have been evaluated for their efficacy against seizures in animal models. In one study, the compounds were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, revealing significant anticonvulsant activity at specific dosages .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound | Dose (mg/kg) | MES Protection | PTZ Protection |

|---|---|---|---|

| Compound A | 100 | Yes | No |

| Compound B | 300 | Yes | Yes |

| Compound C | 100 | No | Yes |

Note: MES = Maximal Electroshock; PTZ = Pentylenetetrazole

The results suggest that modifications in the piperazine structure can significantly influence anticonvulsant efficacy. The introduction of halogenated groups, such as chlorine, has been shown to enhance activity by increasing metabolic stability and lipophilicity .

Neuroprotective Effects

In addition to anticonvulsant properties, compounds with similar structures have been investigated for neuroprotective effects. Research indicates that these compounds may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to improved outcomes in models of neurodegenerative diseases .

Study 1: Efficacy in Epileptic Models

A study conducted on a series of piperazine derivatives demonstrated that specific structural modifications led to enhanced efficacy in seizure models. The study highlighted that compounds with increased lipophilicity showed delayed onset but prolonged action against seizures, indicating a potential for treating chronic epilepsy .

Study 2: Behavioral Assessments

Behavioral assessments in rodent models have shown that certain derivatives reduce anxiety-like behaviors while maintaining anticonvulsant efficacy. This dual action suggests a broader therapeutic potential for compounds like This compound , making them candidates for further development in treating both epilepsy and anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.